molecular formula C9H15N3 B1440329 2-(4-Hydrazinylbutyl)pyridine CAS No. 887595-17-7

2-(4-Hydrazinylbutyl)pyridine

Cat. No. B1440329
CAS RN: 887595-17-7
M. Wt: 165.24 g/mol
InChI Key: NNZJKEZVTQKEQS-UHFFFAOYSA-N
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Description

“2-(4-Hydrazinylbutyl)pyridine” is a chemical compound that is used in various scientific and industrial applications . It is a high-quality reference standard for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyridine derivatives, including “2-(4-Hydrazinylbutyl)pyridine”, can be achieved through various methods. One such method involves the [4 + 2] cycloaddition reactions of 1-azadienes . Another approach involves the reaction of 4-hydroxy-1,6-dimethyl pyridine-2-ones and 1-aryloxy-4-chloro-2-ynes under reflux by using basic conditions aided by sodium iodide as a catalyst .


Molecular Structure Analysis

Pyridine, which is structurally related to “2-(4-Hydrazinylbutyl)pyridine”, is similar to benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron. The nitrogen atom is also sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .


Chemical Reactions Analysis

Pyridine derivatives, including “2-(4-Hydrazinylbutyl)pyridine”, can undergo various chemical reactions. For instance, an array of catalytic reduction reactions of pyridines employing milder reducing reagents such as boranes and silanes have been developed . Additionally, pyridine derivatives have shown good to strong antimicrobial activity against microbial strains .


Physical And Chemical Properties Analysis

Pyridine, which is structurally related to “2-(4-Hydrazinylbutyl)pyridine”, is a water-miscible liquid with an unpleasant fish-like smell and is colorless . It is highly flammable and was historically made from coal tar .

Scientific Research Applications

1. Synthesis of Novel Derivatives

A study by Flefel et al. (2018) details the preparation of novel pyridine derivatives, starting from a hydrazinyl-pyridine compound similar to 2-(4-Hydrazinylbutyl)pyridine. These derivatives displayed antimicrobial and antioxidant activities, showcasing the potential of hydrazinyl-pyridine compounds in creating new therapeutic agents (Flefel et al., 2018).

2. Development of Metal Complexes for Antimicrobial and Antitumor Activities

Research by Xun-Zhong et al. (2020) involved synthesizing zinc(II) complexes with pyridine thiazole derivatives, which demonstrated significant antimicrobial activity and specific efficacy against certain cancer cell lines. This indicates the usefulness of pyridine-based compounds in creating complexes for targeted therapies (Xun-Zhong et al., 2020).

3. Application in Antibacterial and Antitumor Pharmaceuticals

A similar study by Zou et al. (2020) synthesized pyridine hydrazyl thiazole metal complexes, revealing their specificity against certain bacteria and cancer cell lines. This underscores the potential of hydrazinyl-pyridine compounds in the pharmaceutical industry for the development of new antibacterial and antitumor drugs (Zou et al., 2020).

4. Structural and Spectroscopic Analysis

Tranfić et al. (2011) conducted a study focusing on the structural and spectroscopic analysis of a pyridine derivative, which could provide valuable insights for future applications in materials science and drug design (Tranfić et al., 2011).

5. Photoconductivity and Semiconductor Applications

Chandra et al. (2021) explored a coordination polymer involving a pyridine derivative, highlighting its semiconducting nature and photoconductivity, which could be significant for electronic and photonic applications (Chandra et al., 2021).

Safety and Hazards

Pyridine, a compound related to “2-(4-Hydrazinylbutyl)pyridine”, is highly flammable and can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the research of pyridine derivatives, including “2-(4-Hydrazinylbutyl)pyridine”, involve discovering novel chemotherapeutic agents for Mycobacterium tuberculosis (Mtb) . The drug-likeness of pyridine appended 2-hydrazinylthiazole derivatives was validated using the Lipinski and Veber rules . Another future direction is the development of direct C–H functionalization .

properties

IUPAC Name

4-pyridin-2-ylbutylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-12-8-4-2-6-9-5-1-3-7-11-9/h1,3,5,7,12H,2,4,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZJKEZVTQKEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672939
Record name 2-(4-Hydrazinylbutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydrazinylbutyl)pyridine

CAS RN

887595-17-7
Record name 2-(4-Hydrazinylbutyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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